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Introduction

FK-565, a synthetic heptanoyl-tripeptide, is a potent immunomodulatory agent that functions as
a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1
(NOD1). NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in
the innate immune system by recognizing peptidoglycan (PGN) fragments from bacteria.
Activation of NOD1 by ligands such as FK-565 triggers a signaling cascade that results in the
production of various pro-inflammatory cytokines and chemokines. This document provides
detailed protocols for the in vitro stimulation of immune cells with FK-565 and the subsequent
guantification of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of FK-565 Action and Cytokine Induction

FK-565 mimics a component of bacterial peptidoglycan, specifically the y-D-glutamyl-meso-
diaminopimelic acid (iIE-DAP) moiety, which is recognized by the leucine-rich repeat (LRR)
domain of NOD1 in the cytoplasm of host cells. Upon binding, NOD1 undergoes a
conformational change, leading to its oligomerization and the recruitment of the serine-
threonine kinase RIPK2 (also known as RICK). This interaction is mediated by the caspase
activation and recruitment domains (CARD) present in both proteins. The subsequent
polyubiquitination of RIPK2 serves as a scaffold to activate downstream signaling pathways,
primarily the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK)
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pathways. The activation of these pathways leads to the transcription and secretion of a variety
of pro-inflammatory cytokines and chemokines.

Signaling Pathway of FK-565-Induced Cytokine
Production
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Caption: FK-565 activates the NOD1 signaling pathway, leading to cytokine production.

Data Presentation: Expected Cytokine Profile after
FK-565 Stimulation

The following table summarizes the expected cytokine response following stimulation with FK-
565. The quantitative data is based on in vivo studies in mice, and the qualitative data is
derived from in vitro studies with human cells.[1] It is important to note that FK-565 can act
synergistically with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS), to
enhance cytokine production.[2]
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Expected

Example
Quantitative Data

Cell Type(s) Response to FK- o
e (in vivo, mouse
565
plasma)[1]
) Macrophages, )
Interleukin-1a (IL-10) Increased expression Increased

Dendritic Cells

] Macrophages, Significant increase in ~ ~15 pg/mL (correlated
Interleukin-13 (IL-1p) ) o )
Monocytes secretion with inflammation)
Interleukin-5 (IL-5) T-cells Increased expression Increased
Modest increase when
Macrophages, used alone,

Interleukin-6 (IL-6)

Monocytes, Dendritic
Cells

synergistic increase
with TLR agonists[2]

[3]

Lower than in CAWS-

induced model

Interleukin-12 (IL-12)
p70

Dendritic Cells,

Macrophages

Synergistic increase
with TLR agonists[4]

Not typically

measured alone

Interferon-y (IFN-y)

NK cells, T-cells

Synergistic increase
with TLR agonists[4]

Lower than in CAWS-

induced model

Tumor Necrosis
Factor-a (TNF-a)

Macrophages,

Monocytes, T-cells

Modest increase when
used alone,
synergistic increase
with TLR agonists[2]

[5]

Lower than in CAWS-

induced model

RANTES (CCL5)

Smooth Muscle Cells,

Macrophages

Increased

production[6]

Increased

Experimental Protocols
Part 1: In Vitro Stimulation of Peripheral Blood

Mononuclear Cells (PBMCs) with FK-565
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This protocol outlines the stimulation of human PBMCs with FK-565 to induce cytokine
production.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

e RPMI-1640 medium

o Fetal Bovine Serum (FBS), heat-inactivated

» Penicillin-Streptomycin solution

¢ FK-565 (heptanoyl-y-D-glutamyl-L-meso-diaminopimelyl-D-alanine)

e Dimethyl sulfoxide (DMSO)

o Phosphate Buffered Saline (PBS)

o 96-well cell culture plates, flat-bottom

e CO:z2 incubator (37°C, 5% CO2)

Procedure:

Preparation of Complete RPMI Medium: Supplement RPMI-1640 medium with 10% heat-
inactivated FBS and 1% Penicillin-Streptomycin.

o Preparation of FK-565 Stock Solution: Dissolve FK-565 in DMSO to create a high-
concentration stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.

o Cell Preparation: Thaw cryopreserved human PBMCs and wash them with PBS. Resuspend
the cells in complete RPMI medium and perform a cell count to determine viability. Adjust the
cell density to 1 x 10° cells/mL in complete RPMI medium.

o Cell Seeding: Add 100 uL of the cell suspension (1 x 10° cells) to each well of a 96-well
plate.
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¢ Stimulation:

o

Prepare working solutions of FK-565 in complete RPMI medium from the stock solution. A
typical final concentration range for stimulation is 0.1 to 100 pg/mL.[5]

o

Add 100 pL of the FK-565 working solution to the appropriate wells.

[¢]

For a negative control, add 100 pL of complete RPMI medium containing the same final
concentration of DMSO used for the highest FK-565 concentration.

[¢]

For a positive control, consider using a known stimulus like LPS (100 ng/mL).

 Incubation: Incubate the plate at 37°C in a 5% CO:2 incubator for 24 to 48 hours. The optimal
incubation time may vary depending on the specific cytokine being measured.

o Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes.
Carefully collect the supernatant from each well without disturbing the cell pellet. The
supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

Part 2: Cytokine Quantification by Sandwich ELISA

This is a general protocol for a sandwich ELISA. It is recommended to use a commercial ELISA
kit for the specific cytokine of interest and follow the manufacturer's instructions.

Materials:

o ELISA plate (96-well)

o Capture antibody (specific for the cytokine of interest)

e Recombinant cytokine standard

» Detection antibody (biotinylated, specific for the cytokine of interest)
o Streptavidin-HRP (Horseradish Peroxidase)

e TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

e Stop solution (e.g., 2N H2S0a4)
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o Wash buffer (PBS with 0.05% Tween-20)
e Assay diluent (e.g., PBS with 1% BSA)

e Microplate reader

Procedure:

Coating: Dilute the capture antibody in coating buffer and add 100 pL to each well of the
ELISA plate. Incubate overnight at 4°C.

Blocking: Wash the plate three times with wash buffer. Add 200 pL of blocking buffer (e.g.,
assay diluent) to each well and incubate for 1-2 hours at room temperature.

Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by
serially diluting the recombinant cytokine standard in assay diluent. Add 100 pL of the
standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2
hours at room temperature.

Detection Antibody Incubation: Wash the plate three times. Add 100 pL of the diluted
biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 L of diluted Streptavidin-
HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

Substrate Development: Wash the plate five times. Add 100 pL of TMB substrate solution to
each well and incubate at room temperature in the dark until a color change is observed
(typically 15-30 minutes).

Stopping the Reaction: Add 50 pL of stop solution to each well.
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve by plotting the absorbance values of the
standards against their known concentrations. Use the standard curve to determine the
concentration of the cytokine in the unknown samples.
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Experimental Workflow
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Caption: Workflow for FK-565 stimulation and subsequent cytokine ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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